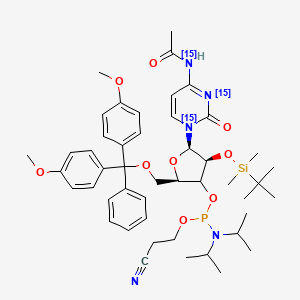
Ac-rC Phosphoramidite-15N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-rC Phosphoramidite-15N3 is a compound labeled with nitrogen-15, a stable isotope. This compound is a derivative of Ac-rC Phosphoramidite, which is used for the modification of oligoribonucleotide phosphorodithioate (PS2-RNA). The labeling with nitrogen-15 makes it particularly useful in scientific research as a tracer for quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-rC Phosphoramidite-15N3 involves the incorporation of nitrogen-15 into the Ac-rC Phosphoramidite structure. The typical synthetic route includes the reaction of protected ribonucleosides with phosphoramidite reagents under anhydrous conditions. The reaction is usually carried out in the presence of a base such as tetrazole or its derivatives to facilitate the formation of the phosphoramidite bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, solvent purity, and reagent quality, to ensure high yield and purity of the final product. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ac-rC Phosphoramidite-15N3 undergoes various chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoramidite group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine in the presence of water or tert-butyl hydroperoxide.
Substitution: Nucleophiles such as alcohols or amines can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: The major product is the corresponding phosphate derivative.
Substitution: The major products are the substituted phosphoramidite derivatives.
Scientific Research Applications
Ac-rC Phosphoramidite-15N3 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified oligonucleotides.
Biology: Employed in the study of RNA modifications and interactions.
Medicine: Utilized in the development of therapeutic oligonucleotides and as a tracer in pharmacokinetic studies.
Industry: Applied in the production of diagnostic oligonucleotides and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of Ac-rC Phosphoramidite-15N3 involves its incorporation into oligonucleotides, where it modifies the backbone structure. This modification can affect the stability, binding affinity, and overall function of the oligonucleotide. The nitrogen-15 label allows for precise tracking and quantitation in various biological and chemical assays .
Comparison with Similar Compounds
Similar Compounds
Ac-rC Phosphoramidite: The unlabeled version of Ac-rC Phosphoramidite-15N3.
Bz-rA Phosphoramidite: Another phosphoramidite used for oligonucleotide synthesis.
iBu-rG Phosphoramidite: Used for the synthesis of modified guanine-containing oligonucleotides
Uniqueness
This compound is unique due to its nitrogen-15 labeling, which provides enhanced capabilities for tracking and quantitation in research applications. This isotopic labeling distinguishes it from other similar compounds and makes it particularly valuable in studies requiring precise measurement and analysis .
Properties
Molecular Formula |
C47H64N5O9PSi |
|---|---|
Molecular Weight |
905.1 g/mol |
IUPAC Name |
N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxo(1,3-15N2)pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i49+1,50+1,51+1 |
InChI Key |
QKWKXYVKGFKODW-LTFQELPKSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)[15N]2C=CC(=[15N]C2=O)[15NH]C(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















